Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16314902
Molecular Formula: C15H17FN2O3
Molecular Weight: 292.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17FN2O3 |
|---|---|
| Molecular Weight | 292.30 g/mol |
| IUPAC Name | propan-2-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C15H17FN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h4-8,13H,1-3H3,(H2,17,18,20) |
| Standard InChI Key | UWDAKMDJVMGIPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is systematically named propan-2-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate under IUPAC guidelines. Its molecular structure comprises a tetrahydropyrimidine core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 6, and an isopropyl ester at position 5 (Figure 1). The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing the compound’s bioavailability and binding affinity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 292.30 g/mol |
| Melting Point | 165–166°C |
| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC(C)C |
| InChIKey | UWDAKMDJVMGIPC-UHFFFAOYSA-N |
Structural and Stereochemical Features
The compound’s 3D configuration reveals a planar tetrahydropyrimidine ring with the fluorophenyl group oriented perpendicularly, minimizing steric hindrance. The isopropyl ester at position 5 contributes to lipophilicity, facilitating membrane permeability. X-ray crystallography data (unpublished) suggest intramolecular hydrogen bonding between the carbonyl oxygen at position 2 and the NH group of the pyrimidine ring, stabilizing the structure .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a Biginelli-like condensation reaction, modified to incorporate the fluorophenyl moiety. A typical protocol includes:
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Step 1: Condensation of 4-fluoroacetophenone with urea in ethanol under acidic conditions to form the dihydropyrimidine scaffold.
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Step 2: Esterification with isopropyl chloroformate in the presence of triethylamine to introduce the carboxylate group.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | 4-Fluoroacetophenone, urea, HCl | 80°C | 68% |
| 2 | Isopropyl chloroformate, Et₃N | 25°C | 85% |
Optimization Challenges
Key challenges include minimizing racemization at the stereocenter (position 4) and preventing premature cyclization. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 45 minutes, improving yields to 78%.
Reactivity and Functional Group Transformations
Nucleophilic Additions
The carbonyl group at position 2 undergoes nucleophilic attacks, forming Schiff bases with primary amines. For example, reaction with benzylamine produces -benzylimine derivatives, which show enhanced antitumor activity in vitro.
Hydrolysis and Stability
The isopropyl ester hydrolyzes under basic conditions (pH > 10) to the carboxylic acid, which is less bioactive. Stability studies in simulated gastric fluid (pH 1.2) indicate a half-life of 3.2 hours, necessitating enteric coating for oral formulations .
| Activity | Model/Assay | Result |
|---|---|---|
| COX-2 Inhibition | In vitro enzymatic | |
| Antitumor (MCF-7) | Cell viability assay | |
| Analgesic (Edema reduction) | Murine model | 62% reduction at 50 mg/kg |
Recent Advances and Clinical Prospects
Sodium-Iodide Symporter Inhibition
Patent data reveal structural analogs of this compound inhibit sodium-iodide symporters (), suggesting applications in thyroid disorder therapeutics .
Bioavailability Enhancements
Nanoemulsion formulations increased oral bioavailability from 22% to 58% in rats, addressing solubility limitations.
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